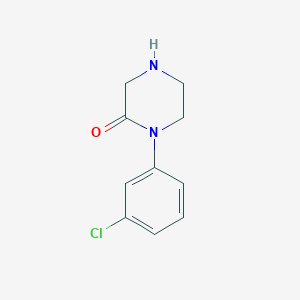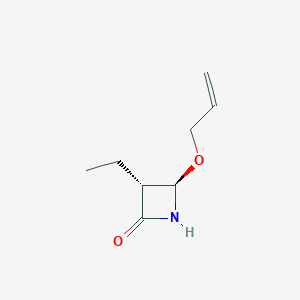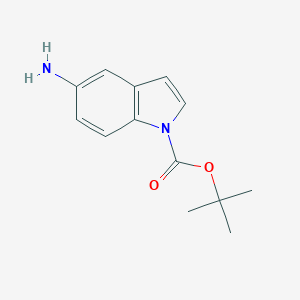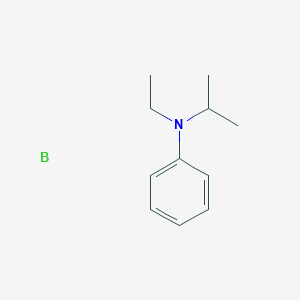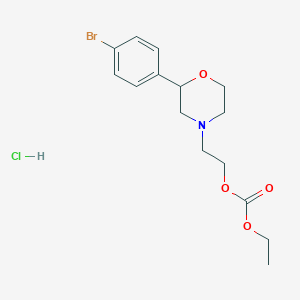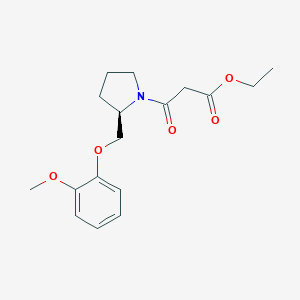
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)-, commonly known as R-Mephenytoin, is a chiral drug that is used as an anticonvulsant and anti-arrhythmic agent. It is a prodrug that is metabolized by the liver enzyme CYP2C19 to its active form, N-desmethylmephenytoin. R-Mephenytoin has been extensively studied for its pharmacological properties and has found applications in scientific research.
Mechanism Of Action
R-Mephenytoin exerts its pharmacological effects by blocking voltage-gated sodium channels in neurons, thereby reducing the excitability of neurons. It also inhibits the activity of the CYP2C19 enzyme, which is responsible for its metabolism. The active metabolite, N-desmethylmephenytoin, has a longer half-life than the parent drug and is responsible for most of its pharmacological effects.
Biochemical And Physiological Effects
R-Mephenytoin has been shown to have anti-convulsant, anti-arrhythmic, and analgesic effects in animal models. It also exhibits sedative properties and has been used as a hypnotic agent. R-Mephenytoin has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to be effective in treating arrhythmias in animal models.
Advantages And Limitations For Lab Experiments
R-Mephenytoin is a useful tool for studying the pharmacology of CYP2C19 and its genetic polymorphisms. It is also a useful probe drug for assessing drug interactions involving CYP2C19. However, the drug has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics. The drug also exhibits toxicity at high doses, which can limit its use in animal studies.
Future Directions
There are several areas of future research for R-Mephenytoin. One area is the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity. R-Mephenytoin can be used as a probe drug to assess the activity of CYP2C19 in different populations and to study the effects of genetic polymorphisms on drug metabolism. Another area of future research is the development of more stable and soluble formulations of R-Mephenytoin, which can improve its bioavailability and pharmacokinetics. Finally, R-Mephenytoin can be used as a tool for studying the pharmacology of voltage-gated sodium channels and their role in neurological disorders.
Synthesis Methods
R-Mephenytoin can be synthesized using a variety of methods. One of the commonly used methods is the condensation of 2-methoxyphenol with ethyl 2-bromoacetoacetate, followed by the reaction with pyrrolidine and reduction with sodium borohydride. The resulting product is then esterified with methoxyphenylacetic acid to obtain R-Mephenytoin.
Scientific Research Applications
R-Mephenytoin has been widely used in scientific research for its pharmacological properties. It has been studied for its anti-convulsant, anti-arrhythmic, and analgesic effects. R-Mephenytoin has also been used as a probe drug to assess the activity of CYP2C19, a liver enzyme responsible for its metabolism. The drug has been used to study the pharmacogenetics of CYP2C19, which is known to exhibit genetic polymorphisms that affect its activity.
properties
CAS RN |
161364-85-8 |
|---|---|
Product Name |
1-Pyrrolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, ethyl ester, (R)- |
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(20)11-16(19)18-10-6-7-13(18)12-23-15-9-5-4-8-14(15)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3/t13-/m1/s1 |
InChI Key |
OONSDZRZWIDGCB-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)N1CCC[C@@H]1COC2=CC=CC=C2OC |
SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCCC1COC2=CC=CC=C2OC |
Other CAS RN |
161364-85-8 |
synonyms |
ethyl 3-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-3-oxo-propa noate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



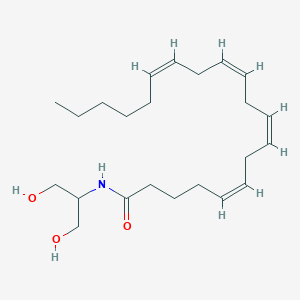

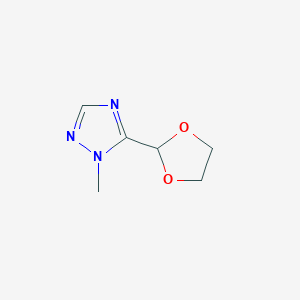
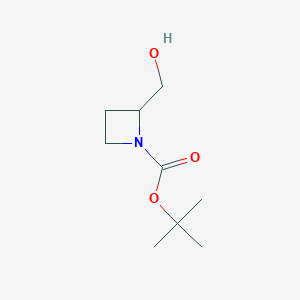

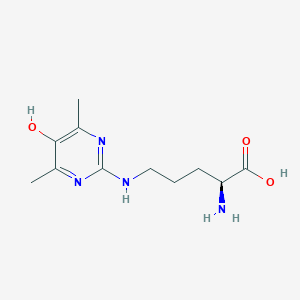
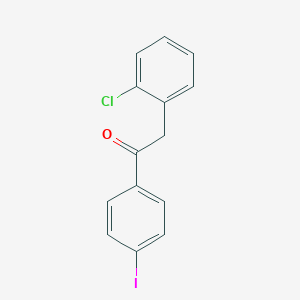
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)

